1-Tert-butyl 3-methyl 3-phenylpyrrolidine-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Tert-butyl 3-methyl 3-phenylpyrrolidine-1,3-dicarboxylate is a chemical compound with the molecular formula C17H23NO4 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 1-Tert-butyl 3-methyl 3-phenylpyrrolidine-1,3-dicarboxylate consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The molecule also contains a tert-butyl group, a methyl group, and a phenyl group attached to the pyrrolidine ring .Physical And Chemical Properties Analysis
The compound has a molecular weight of 229.27 g/mol . It has no hydrogen bond donors, four hydrogen bond acceptors, and four rotatable bonds . The exact mass is 229.13140809 g/mol .Scientific Research Applications
Synthesis and Chemical Applications
As a Chiral Auxiliary : (R)- or (S)-tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, a related compound, has been used as a chiral auxiliary and a chiral building block in peptide synthesis, showcasing its importance in stereoselective synthesis (Studer, Hintermann, & Seebach, 1995).
Intermediate for Nociceptin Antagonists : An efficient synthesis method was developed for 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, an intermediate valuable in synthesizing nociceptin antagonists (Jona et al., 2009).
Large-Scale Synthesis from L-Aspartic Acid : A large-scale synthesis method was developed for (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine, indicating its industrial significance and practical applicability (Yoshida et al., 1996).
Pharmaceutical and Biochemical Research
Biotin Intermediate Synthesis : An important intermediate of Biotin, which is essential in the metabolic cycle for the biosynthesis of fatty acids, sugars, and amino acids, was synthesized using a related compound (Qin et al., 2014).
Protein Research : O-tert-Butyltyrosine, a related derivative, was incorporated into proteins for NMR studies. It illustrates the compound's applicability in high-molecular-weight protein research and the measurement of ligand binding affinities (Chen et al., 2015).
Synthesis of Protein Tyrosine Kinase Inhibitor Intermediate : Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, a related compound, was synthesized as an intermediate for the novel protein tyrosine kinase Jak3 inhibitor (Xin-zhi, 2011).
Material Science and Corrosion Inhibition
- Anticorrosive Behavior : A study focused on the synthesis and anticorrosive activity of tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate, demonstrating its potential in protecting carbon steel in corrosive environments (Praveen et al., 2021).
properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl 3-phenylpyrrolidine-1,3-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-16(2,3)22-15(20)18-11-10-17(12-18,14(19)21-4)13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCZILLIFSAHJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C2=CC=CC=C2)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tert-butyl 3-methyl 3-phenylpyrrolidine-1,3-dicarboxylate | |
CAS RN |
1417546-03-2 |
Source
|
Record name | 1-tert-butyl 3-methyl 3-phenylpyrrolidine-1,3-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.